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Compound of Interest |

Compound Name: Dbo-83
CAS No.: 95211-53-1
Cat. No.: B1669866

Executive Summary

DBO-83 (a 3,8-diazabicyclo[3.2.1]octane derivative) is a synthetic nAChR agonist developed to
improve upon the pharmacological profile of epibatidine.[1][2] While epibatidine exhibits
picomolar affinity but high toxicity due to non-selective activation of ganglionic receptors (

), DBO-83 retains potent antinociceptive and anti-amnesic properties with a significantly
improved safety window.

Its primary pharmacological signature is high-affinity binding to the

subtype (

nM) coupled with functional agonism at the
subtype, distinguishing it from pure
ligands.

Chemical Identity & Structural Basis

DBO-83 is structurally related to epibatidine but utilizes a 3,8-diazabicyclo[3.2.1]octane scaffold
rather than the 7-azabicyclo[2.2.1]heptane core of epibatidine.[1] This structural modification is
critical for its reduced toxicity profile while maintaining central nervous system (CNS) efficacy.
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e Chemical Class: Diazabicyclic analog of epibatidine.[3][4]
o Core Scaffold: 3,8-diazabicyclo[3.2.1]octane.[1][2][3][5]

o Key Substituent: 6-chloro-pyridazin-3-yl group (often substituted at the 3-position).[6]

Pharmacological Profile: Binding Affinity &
Selectivity

The following data consolidates binding affinities determined via radioligand displacement
assays using rat cortical membranes.

Comparative Binding Affinity Table
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DBO-83 Affinity  Epibatidine

Receptor Ligand ( Affinity ( Selectivity
Subtype (Radiotracer) Implications
) )
DBO-83 is ~100-

fold less potent

AlnM 0.04 nM than epibatidine
(High Affinity) = aall but remains a

high-affinity
ligand.

DBO-83 retains

functional

efficacy (anti-

amnesic) but
~1.0 nM lacks the

Functional

(Homomeric) Agonist*
extreme high

affinity that
contributes to

toxicity.

Critical
Differentiator:
DBO-83 shows
reduced
(Ganglionic) Low Affinity ~0.05 nM interaction with
ganglionic sites,
minimizing
autonomic side

effects.

*Note: While specific

values for DBO-83 at

are often not explicitly cited in summary abstracts, its classification as an
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agonist is confirmed via functional reversal of scopolamine-induced amnesia and direct
electrophysiological assays.

Selectivity Analysis

e Dominance: The

of 4.1 nM indicates that DBO-83 primarily targets the high-affinity nicotine binding site. This
interaction drives its potent antinociceptive effects (analgesia).

o Functional Role: Unlike pure

agonists, DB0O-83 exhibits significant anti-amnesic activity. This effect is sensitive to
blockade by methyllycaconitine (an

-selective antagonist), confirming that DBO-83 functionally activates

receptors despite a lower binding affinity compared to

Mechanism of Action & Signaling Pathways

DBO-83 activates two distinct signaling cascades based on subtype binding. The diagram
below illustrates the dual-pathway activation.
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Caption: Dual signaling mechanism of DBO-83. The

pathway mediates analgesia via GABAergic modulation, while the
pathway drives cognitive enhancement via calcium-dependent signaling.

Experimental Protocols for Validation

To replicate the binding affinity and functional data, use the following standardized protocols.
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Protocol A: Radioligand Binding Assay ( Selectivity)

Objective: Determine

of DBO-83 using Rat Cortical Membranes.

o Tissue Preparation:
o Dissect rat cerebral cortex and homogenize in ice-cold 50 mM Tris-HCI buffer (pH 7.4).
o Centrifuge at 40,000
for 20 min at 4°C. Resuspend pellet and wash twice to remove endogenous acetylcholine.
e Incubation:
o Prepare assay tubes containing:
= 100

L Membrane suspension (approx. 200-300
g protein).

s 25
L
(Final concentration ~1 nM).

s 25
L DBO-83 (Concentration range:
M to
M).

o Non-specific binding: Define using 10

M (-)-Nicotine.
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e Equilibrium: Incubate at 4°C for 75 minutes (to minimize receptor
desensitization/degradation).

» Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5%
polyethylenimine (to reduce non-specific binding).

» Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation:

Protocol B: Functional Assessment (In Vivo Selectivity)

Objective: Distinguish

(analgesia) from
(cognition) effects.

e Analgesia (Hot Plate Test):
o Administer DBO-83 (10-20 mg/kg i.p.).[6]
o Measure latency to paw lick.
o Validation: Pre-treat with Mecamylamine (non-selective antagonist) or DH
E(
selective). Blockade confirms

mediation.
e Cognition (Passive Avoidance):
o Induce amnesia using Scopolamine.

o Administer DBO-83.[1][2][6][7][8][9]

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1669866?utm_src=pdf-body
https://www.researchgate.net/publication/7684524_Nicotinic_Agonists_Antagonists_and_Modulators_From_Natural_Sources
https://www.benchchem.com/product/b1669866?utm_src=pdf-body
https://www.acnp.org/g4/GN401000009/Default.htm
https://bonndoc.ulb.uni-bonn.de/xmlui/bitstream/handle/20.500.11811/2112/0464.pdf?sequence=1&isAllowed=y
https://www.researchgate.net/publication/7684524_Nicotinic_Agonists_Antagonists_and_Modulators_From_Natural_Sources
https://cercachi.unifi.it/p-doc2-0-0-A-3f2a3d2f352b2d-0.html
https://patents.google.com/patent/US20240317834A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC12619949/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Validation: Pre-treat with Methyllycaconitine (MLA). Blockade of the anti-amnesic effect
confirms

mediation.

Therapeutic Implications

o Pain Management: DBO-83 represents a class of "Epibatidine analogs" that decouple
analgesia from toxicity. By targeting

with high affinity (4.1 nM), it activates descending inhibitory pain pathways without the severe
autonomic failure associated with

activation.

e Cognitive Disorders: The preserved

agonism suggests utility in neurodegenerative conditions (Alzheimer's) where

density is reduced or function is compromised.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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